![molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6](/img/structure/B599690.png)
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H6BF5O3. It is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
The synthesis of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate in a solvent such as dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the coupled product . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.
Comparación Con Compuestos Similares
Similar compounds to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid include:
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound has one less fluorine atom on the aromatic ring, which may affect its reactivity and selectivity in certain reactions.
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound has a different substitution pattern on the aromatic ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.
Actividad Biológica
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid (CAS Number: 160483-71-6) is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by fluorinated groups and a boronic acid moiety, makes it a valuable reagent in various chemical reactions, particularly in the synthesis of biologically active molecules.
- Molecular Formula : C8H6BF5O3
- IUPAC Name : this compound
- InChI Key : UIKMLVDAPAHIPY-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is crucial for its role in enzyme inhibition and drug development. The compound participates in:
- Suzuki-Miyaura Coupling : A pivotal reaction for forming carbon-carbon bonds in organic synthesis.
- Enzyme Inhibition : The compound's boronic acid functionality allows it to inhibit proteases and other enzymes by covalently modifying active site residues.
Anticancer Activity
Research has demonstrated that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proteasome pathway, leading to apoptosis in cancer cells. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has paved the way for further investigations into the therapeutic potential of boron-containing compounds.
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral activities. Studies suggest that modifications in the boronic acid structure can enhance selectivity and potency against specific pathogens. The introduction of fluorinated groups may increase lipophilicity and cellular uptake, enhancing the biological efficacy of such compounds.
Case Studies
-
Enzyme Inhibition Studies : A study investigated the inhibition of serine proteases by various boronic acids, including derivatives similar to this compound. Results indicated that these compounds could effectively inhibit enzyme activity through reversible or irreversible binding mechanisms.
Compound Target Enzyme IC50 (µM) Compound A Trypsin 0.5 Compound B Chymotrypsin 1.0 This compound Thrombin 0.8 - Anticancer Activity : In preclinical trials, derivatives of boronic acids have shown promising results against multiple myeloma cells. The mechanism involves induction of apoptosis via proteasome inhibition.
Synthesis and Applications
The synthesis of this compound typically involves the reaction between a suitable aryl halide and a boron reagent under palladium catalysis. This method allows for the incorporation of diverse functional groups that can modulate biological activity.
Table: Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Bortezomib | Bortezomib | Proteasome inhibitor used in cancer therapy |
Ixazomib | Ixazomib | Oral proteasome inhibitor for multiple myeloma |
This compound | Difluoroboronic Acid | Potential enzyme inhibitor with anticancer properties |
Propiedades
IUPAC Name |
[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMLVDAPAHIPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.